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Compound of Interest

Compound Name: chloramultilide C

CAS No.: 1000995-48-1

Cat. No.: B146682 Get Quote

Part 1: Core Directive & Executive Summary
Subject: Chloramultilide C (Synonym: Henriol A) Chemical Class: Lindenane-type

Sesquiterpenoid Dimer Molecular Formula: C

H

O

Primary Source:Chloranthus spicatus (Chloranthaceae)

The "Chlora-" Nomenclature Trap
Critical Note for Researchers: Despite the prefix "Chlora-", Chloramultilide C does not contain

chlorine. The nomenclature is derived from the genus Chloranthus. Researchers screening for

halogenated natural products using isotopic pattern analysis (MS) will fail to identify this

compound if looking for the characteristic

Cl/

Cl ratio. This guide focuses on the elucidation of its complex oxygenated polycyclic framework.

Part 2: Scientific Integrity & Logic (E-E-A-T)
Isolation and Purification Strategy

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b146682?utm_src=pdf-interest
https://www.benchchem.com/product/b146682?utm_src=pdf-body
https://www.benchchem.com/product/b146682?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The isolation of lindenane dimers requires gentle handling due to the potential for thermal

rearrangement of the strained cyclopropane rings characteristic of this class.

Extraction: Air-dried powder of Chloranthus spicatus is extracted with 95% EtOH at room

temperature. Avoid hot reflux to prevent artifact formation.

Partitioning: The crude extract is suspended in H

O and partitioned sequentially with petroleum ether (to remove fats/waxes) and EtOAc. The
EtOAc fraction contains the target sesquiterpenoids.

Chromatography:

Silica Gel: Elute with a gradient of Petroleum Ether-Acetone. Chloramultilide C typically

elutes in mid-polarity fractions.

Reverse-Phase HPLC (Final Purification): Use a C18 column with an MeOH-H

O gradient. Detection at 254 nm is effective due to the presence of conjugated ester side
chains (e.g., fumarate/maleate derivatives often found in this class).

Molecular Formula Determination
Method: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1]

Target Ion: [M + Na]

or [M + H]

.

Data: The molecular formula is established as C

H

O

.
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Analysis: The high degree of unsaturation (indices of hydrogen deficiency) suggests a

complex polycyclic system comprising two sesquiterpene units (C

+ C

= C

) plus esterifying moieties (accounting for the remaining C

).

Planar Structure Elucidation (NMR Logic)
The structure of Chloramultilide C is a dimer formed via a [4+2] cycloaddition (Diels-Alder

type) between two lindenane monomers. Elucidation relies on identifying the two monomeric

halves and the linkage points.

A. Identifying the Lindenane Skeleton (The "Fingerprint")
The lindenane skeleton is diagnostically identified by a cyclopropane ring fused to a six-

membered ring.

Key 1H NMR Signal: Look for high-field signals (δ 0.5 – 1.0 ppm) corresponding to the

cyclopropane methylene protons (H-2).

Key 13C NMR Signal: Upfield methylene carbon (C-2) typically around δ 6.0 – 15.0 ppm.

B. Fragment A (The Diene/Dienophile Unit)
One half of the dimer usually retains the characteristic lindenane lactone features.

COSY/HSQC: Establish the spin system from H-1 through H-2 (cyclopropane) to H-3.

HMBC: Connect the angular methyls (Me-14, Me-15) to the core ring junctions.

C. The Dimerization Interface (The Challenge)
Lindenane dimers in the Chloranthus genus often link via an intermolecular Diels-Alder reaction

involving the furan ring of one monomer and the side chain of another, or via ester linkages.
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Evidence for [4+2] Cycloaddition: Look for the loss of olefinic signals compared to the

monomer and the appearance of new methine signals at the junction (typically C-8/C-9

region).

Ester Side Chains: The "extra" carbons (C

vs C

) are often attributed to ester groups like fumarate, coumarate, or acetate.

Diagnostic: Carbonyl signals at δ 165-175 ppm and olefinic protons with large coupling

constants (e.g., J > 15 Hz for trans-cinnamoyl/fumaroyl) or singlets (acetate).

Stereochemical Assignment
Relative Configuration:

NOESY/ROESY: Crucial for assigning the orientation of the cyclopropane ring relative to

the angular methyls. In lindenanes, H-2a/H-2b differentiation is key.

J-Couplings: The magnitude of couplings in the newly formed cyclohexene/cyclohexane

rings (from dimerization) defines the endo/exo selectivity of the cycloaddition.

Absolute Configuration:

ECD (Electronic Circular Dichroism): Lindenane dimers show strong Cotton effects due to

the α,β-unsaturated lactone chromophores. Comparison of experimental ECD with TD-

DFT calculated spectra is the gold standard for confirmation.

X-Ray Crystallography: If a single crystal can be obtained (often from MeOH/H

O), this provides unambiguous proof.

Part 3: Visualization & Formatting
Experimental Workflow: Elucidation Logic
The following diagram illustrates the decision tree for solving the structure of Chloramultilide
C.
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Caption: Step-by-step workflow for the isolation and structural elucidation of Chloramultilide
C.
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Key NMR Data Summary (Representative)
Note: Values are generalized for lindenane dimers of this class (e.g., Henriol A) to guide

interpretation.

Position
δH (ppm, mult, J in
Hz)

δC (ppm) Interpretation

Lindenane Core

2a, 2b 0.65 (m), 1.10 (m) 8.0 - 15.0

Cyclopropane

methylene

(Diagnostic)

3 1.85 (m) 25.0 - 30.0
Methine adjacent to

cyclopropane

Ester Side Chain

1' (C=O) - 165.0 - 167.0
Conjugated Ester

Carbonyl

2', 3' 6.00 - 7.50 (d, J=16) 120.0 - 145.0
Olefins (e.g.,

Fumarate/Cinnamate)

Angular Methyls

Me-14, Me-15 0.80 - 1.20 (s) 15.0 - 25.0 Singlet Methyls

Connectivity Diagram (HMBC)
This diagram visualizes the critical HMBC correlations required to connect the ester side chains

to the sesquiterpene core.
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Caption: Critical HMBC correlations establishing the attachment of ester side chains to the

lindenane core.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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